molecular formula C11H15ClN2O3 B1667118 Amiquinsin hydrochloride CAS No. 7125-70-4

Amiquinsin hydrochloride

Cat. No.: B1667118
CAS No.: 7125-70-4
M. Wt: 258.70 g/mol
InChI Key: QJWVFNYHDZZWDS-UHFFFAOYSA-N
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Description

Amiquinsin hydrochloride is a chemical compound known for its pharmacological properties, particularly its antihypertensive effects. It is chemically described as 4-amino-6,7-dimethoxyquinoline hydrochloride monohydrate. This compound has been studied extensively in both rats and humans, revealing significant insights into its metabolism and biological activity .

Scientific Research Applications

Amiquinsin hydrochloride has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of amiquinsin hydrochloride involves the reaction of 4-amino-6,7-dimethoxyquinoline with hydrochloric acid to form the hydrochloride salt. The reaction typically requires controlled conditions to ensure the purity and yield of the final product. The process involves several steps, including the protection and deprotection of functional groups, as well as purification techniques such as recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. Quality control measures are implemented to ensure the consistency and safety of the produced compound .

Chemical Reactions Analysis

Types of Reactions: Amiquinsin hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired outcomes .

Major Products:

Mechanism of Action

The mechanism of action of amiquinsin hydrochloride involves its interaction with specific molecular targets in the body. It primarily acts on the cardiovascular system, where it exerts its antihypertensive effects by modulating the activity of certain enzymes and receptors. The compound’s effects are mediated through pathways involving the regulation of blood pressure and vascular resistance .

Comparison with Similar Compounds

    Quinoline: A basic structure similar to amiquinsin hydrochloride but without the amino and methoxy groups.

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

    Quinidine: An antiarrhythmic agent with a quinoline backbone.

Uniqueness: this compound is unique due to its specific functional groups, which confer its antihypertensive properties. The presence of amino and methoxy groups on the quinoline ring distinguishes it from other quinoline derivatives and contributes to its distinct pharmacological profile .

Properties

IUPAC Name

6,7-dimethoxyquinolin-4-amine;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2.ClH.H2O/c1-14-10-5-7-8(12)3-4-13-9(7)6-11(10)15-2;;/h3-6H,1-2H3,(H2,12,13);1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJWVFNYHDZZWDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OC)N.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50221425
Record name Amiquinsin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50221425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7125-70-4
Record name Amiquinsin hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007125704
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amiquinsin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50221425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMIQUINSIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZ270U8Z9W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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